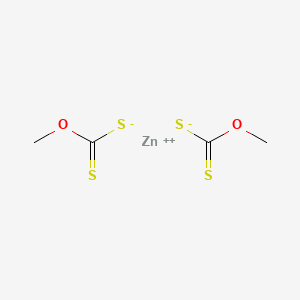

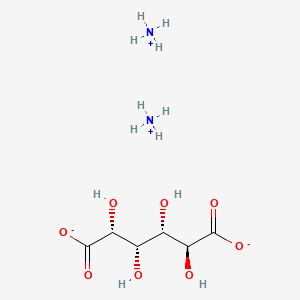

Diammonium D-glucarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

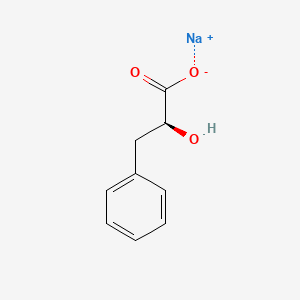

Diammonium D-glucarate is a chemical compound with the molecular formula C₆H₁₆N₂O₈. It is the diammonium salt of D-glucaric acid, a naturally occurring substance found in various fruits and vegetables.

Méthodes De Préparation

Diammonium D-glucarate can be synthesized through the reaction of D-glucaric acid with ammonia. One common method involves the acidification of monopotassium glucarate to produce glucaric acid, which is then reacted with a diamine to form the this compound salt . Industrial production methods may involve the use of methanolic hydrochloric acid to produce a mixture of methyl D-glucarate esters and glucaro-lactones, which are then converted to this compound .

Analyse Des Réactions Chimiques

Diammonium D-glucarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanolic hydrochloric acid and acetyl chloride. The major products formed from these reactions include methyl D-glucarate esters and glucaro-lactones . The compound’s reactivity is influenced by the presence of the ammonium groups, which can participate in hydrogen bonding and other interactions.

Applications De Recherche Scientifique

Diammonium D-glucarate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of sustainable materials, such as hydrogels and polymers . In biology and medicine, it has been studied for its potential to reduce cholesterol levels and suppress tumor development . Additionally, it is used in the food industry as a food additive and in the pharmaceutical industry as a therapeutic agent .

Mécanisme D'action

The mechanism of action of diammonium D-glucarate involves its conversion to D-glucaric acid in the body. D-glucaric acid is a physiologic end-product of the D-glucuronic acid pathway in mammals and has been shown to bind to positively charged histones in necrotic tissues . This binding helps localize the compound in areas of tissue damage, making it useful for molecular imaging and therapeutic applications .

Comparaison Avec Des Composés Similaires

Diammonium D-glucarate can be compared to other similar compounds, such as calcium D-glucarate, diindolylmethane (DIM), indole-3-carbinol (I3C), and sulforaphane. These compounds share some similar properties, such as their ability to impact estrogen metabolism and promote beneficial metabolic pathways . this compound is unique in its specific applications in molecular imaging and its potential for reducing cholesterol and suppressing tumor development .

Similar Compounds::- Calcium D-glucarate

- Diindolylmethane (DIM)

- Indole-3-carbinol (I3C)

- Sulforaphane

Propriétés

Numéro CAS |

84864-59-5 |

|---|---|

Formule moléculaire |

C6H16N2O8 |

Poids moléculaire |

244.20 g/mol |

Nom IUPAC |

diazanium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.2H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);2*1H3/t1-,2-,3-,4+;;/m0../s1 |

Clé InChI |

LZWIOJIGSVGZID-SDFKWCIISA-N |

SMILES isomérique |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[NH4+].[NH4+] |

SMILES canonique |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[NH4+].[NH4+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)

![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)

![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)